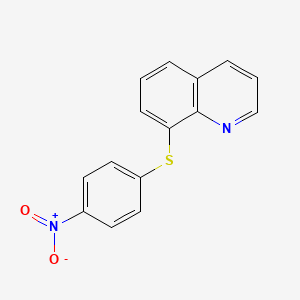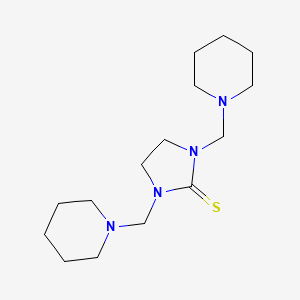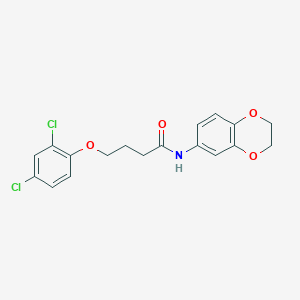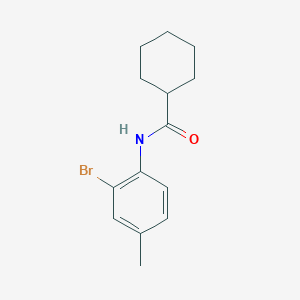
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is an organic compound with the molecular formula C14H10Cl2N2O3 This compound is characterized by the presence of chloro, nitro, and methoxy functional groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the 4-position, yielding 2-chloro-4-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired benzamide.
The reaction conditions often include maintaining the temperature at around 0-5°C during the acylation step to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions, such as using potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From the oxidation of the methoxy group.
Substituted Benzamides: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
The compound’s structural similarity to certain pharmacologically active molecules makes it a candidate for drug development studies. Researchers explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent by modifying its structure to enhance activity and reduce toxicity.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially useful in applications where specific interactions are required.
Propriétés
Numéro CAS |
32060-31-4 |
|---|---|
Formule moléculaire |
C14H10Cl2N2O4 |
Poids moléculaire |
341.1 g/mol |
Nom IUPAC |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-12-4-3-9(18(20)21)7-11(12)16/h2-7H,1H3,(H,17,19) |
Clé InChI |
BXYJUWMZQVVFSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


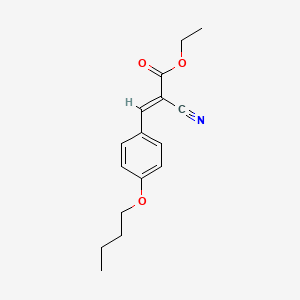
![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
